2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione
Description
2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with a 2,4-dihydroxyphenyl group. This compound is structurally significant due to its ability to chelate metal ions, particularly ferrous ions, which underpins its role as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a target for herbicides and pharmaceuticals . The 2,4-dihydroxyphenyl moiety enhances hydrogen-bonding interactions and metal coordination, contributing to its bioactivity. Its synthesis typically involves condensation reactions or multi-component protocols, as seen in related cyclohexane-1,3-dione derivatives .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h4-6,12-13,16H,1-3H2 |
InChI Key |
UFPIKOASFJWZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane-1,3-diol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the biosynthesis of tyrosine . The inhibition of this enzyme disrupts the metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bioactivity and physicochemical properties of cyclohexane-1,3-dione derivatives are highly dependent on substituent groups. Below is a detailed comparison with analogous compounds:
Physicochemical and ADMET Properties
Biological Activity
2-(2,4-Dihydroxyphenyl)cyclohexane-1,3-dione is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a cyclohexane ring and two carbonyl groups. The presence of hydroxyl groups in its structure suggests that this compound may exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by:
- A cyclohexane ring
- A 2,4-dihydroxyphenyl substituent
- Two carbonyl groups located at the 1 and 3 positions
These features contribute to its reactivity and biological activity. The hydroxyl groups are particularly important for potential antioxidant effects, as they can scavenge free radicals.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
- Antioxidant Activity : The hydroxyl groups in the compound can effectively neutralize free radicals, suggesting a role in oxidative stress reduction.
- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its antioxidant properties play a crucial role in mitigating cellular damage and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone | Naphthalene core with hydroxyl | Potent antioxidant properties |
| Resveratrol | Stilbene structure with hydroxyls | Known for anti-inflammatory effects |
| Quercetin | Flavonoid structure | Exhibits various health benefits |
The distinct cyclohexane framework of this compound may enhance its reactivity and biological profile compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
- Antioxidant Studies : In vitro assays demonstrated that the compound effectively scavenges free radicals, indicating strong antioxidant potential.
- Anti-inflammatory Research : Experimental models have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects.
-
Anticancer Evaluations :
- A study assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated significant growth inhibition in breast carcinoma (MCF7) and cervical squamous cell carcinoma (SiHa) cells.
- The IC50 values were determined through MTS assays across different concentrations (100 μM to 500 μM), showing promising anticancer activity compared to control treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
